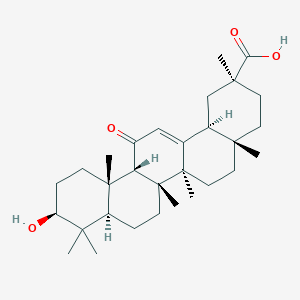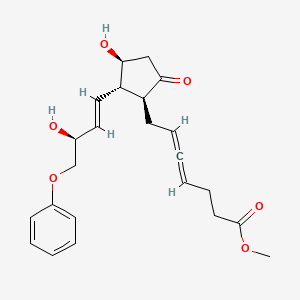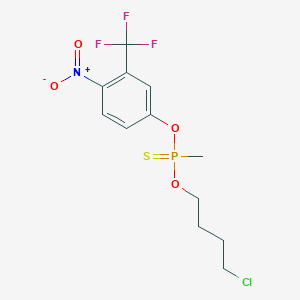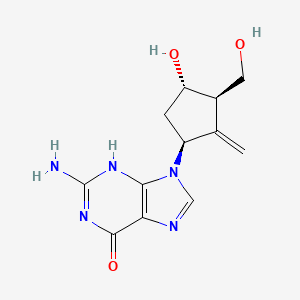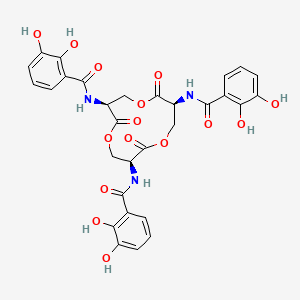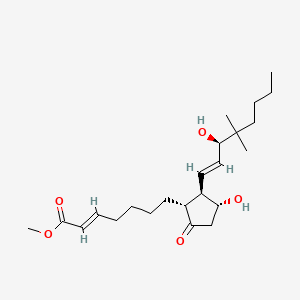
Gemeprost
Descripción general
Descripción
Mecanismo De Acción
Gemeprost ejerce sus efectos uniéndose a los receptores de prostaglandina E2 y E3 como agonista. Esta unión causa contracciones miometriales y dilatación cervical progresiva a través de la sensibilización tisular a la oxitocina. El compuesto imita el proceso natural de maduración cervical iniciado por las prostaglandinas durante el parto .
Análisis Bioquímico
Biochemical Properties
Gemeprost, as a prostaglandin analog, binds to prostaglandin E2 and E3 receptors as an agonist . This interaction causes myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It softens and dilates the cervix prior to transcervical intrauterine operative procedures . It is a prostaglandin E1 analog that potently stimulates uterine contractions and causes cervical ripening and relaxation .
Molecular Mechanism
The mechanism of action of this compound involves binding to prostaglandin E2 and E3 receptors as an agonist . This binding triggers myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin .
Temporal Effects in Laboratory Settings
This compound is rapidly metabolized via hydrolysis to the free acid with a half-life of 10-15 minutes . The free acid is then inactivated by β- and ω-oxidation .
Metabolic Pathways
After intravenous administration, this compound is rapidly metabolized via hydrolysis to the free acid . The free acid is then inactivated by β- and ω-oxidation .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de gemeprost implica la esterificación de la prostaglandina E1 con metanol en condiciones ácidas. La reacción típicamente requiere un catalizador como el ácido sulfúrico y se lleva a cabo a una temperatura controlada para asegurar la formación del producto de éster deseado .
Métodos de Producción Industrial
En entornos industriales, la producción de this compound sigue una ruta sintética similar pero a mayor escala. El proceso involucra el uso de reactivos de alta pureza y medidas estrictas de control de calidad para asegurar la consistencia y la eficacia del producto final. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas .
Análisis De Reacciones Químicas
Tipos de Reacciones
Gemeprost experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: This compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos o nucleófilos en condiciones específicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de prostaglandinas oxidadas, mientras que la reducción puede producir análogos de prostaglandinas reducidos .
Aplicaciones Científicas De Investigación
Gemeprost tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar análogos de prostaglandinas y sus reacciones.
Biología: Investigado por sus efectos en los procesos celulares y las vías de señalización.
Medicina: Utilizado en la investigación clínica por su papel en la dilatación cervical y la interrupción del embarazo.
Industria: Empleado en el desarrollo de formulaciones farmacéuticas y sistemas de administración de fármacos
Comparación Con Compuestos Similares
Compuestos Similares
Misoprostol: Otro análogo de prostaglandina E1 utilizado para propósitos médicos similares.
Mifepristona: A menudo se utiliza en combinación con gemeprost para la interrupción del embarazo.
Dinoprostone: Un análogo de prostaglandina E2 utilizado para la maduración cervical y la inducción del trabajo de parto
Singularidad de this compound
This compound es único debido a su estructura química específica, que proporciona propiedades farmacológicas distintas. Es particularmente eficaz en inducir la dilatación cervical y las contracciones uterinas, lo que lo convierte en una herramienta valiosa en las prácticas obstétricas y ginecológicas .
Propiedades
IUPAC Name |
methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/b12-10+,14-13+/t17-,18-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBOHGVERHWSSV-VNIVIJDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895073 | |
| Record name | Gemeprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
As a prostaglandin analog, gemeprost binds to prostaglandin E2 and E3 receptors as an agonist to cause myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin. | |
| Record name | Gemeprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08964 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64318-79-2 | |
| Record name | Gemeprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64318-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gemeprost [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064318792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gemeprost | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08964 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gemeprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gemeprost | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEMEPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45KZB1FOLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


